Benzenepropanal, 4-formyl-

Conformational analysis Organic synthesis Molecular design

Standard mono-aldehydes or rigid dialdehydes fail to replicate the orthogonal reactivity of this para-substituted aromatic dialdehyde. Solve sequence-dependent synthesis bottlenecks with a genuine bifunctional building block. - **Core Advantage**: Two chemically distinct aldehyde groups (aromatic + aliphatic) separated by a flexible 3-carbon spacer with 4 rotatable bonds. - **Synthetic Utility**: Enables stepwise protection, orthogonal functionalization, and dynamic covalent chemistry inaccessible to terephthalaldehyde. - **Supply Security**: BenchChem provides validated material with batch-specific documentation for reproducible research.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B13937996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanal, 4-formyl-
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC=O)C=O
InChIInChI=1S/C10H10O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-8H,1-2H2
InChIKeyRHBAFDCPGGFQLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenepropanal, 4-formyl-: Bifunctional Aldehyde Intermediate


Benzenepropanal, 4-formyl- (IUPAC: 4-(3-oxopropyl)benzaldehyde, CAS 90392-95-3) is a para-substituted aromatic dialdehyde with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol [1]. It is characterized by a benzene ring bearing both a formyl group (-CHO) and a 3-oxopropyl (-CH2CH2CHO) side chain, establishing it as a versatile bifunctional building block in organic synthesis. Its computed XLogP3-AA value of 1.1 indicates moderate lipophilicity, and its four rotatable bonds confer significant conformational flexibility compared to more rigid aromatic aldehydes [2].

Bifunctional intermediate with distinct aromatic and aliphatic aldehydes
Flexible ethylene spacer supports conformational adaptability
Reported use in patent-derived quinazoline and CB1 modulator syntheses

Why Benzenepropanal, 4-formyl- Substitution Fails


Direct substitution of Benzenepropanal, 4-formyl- with a generic aromatic aldehyde, such as a simple mono-aldehyde or a structurally rigid dialdehyde like terephthalaldehyde, is not possible without fundamentally altering reaction outcomes. The target compound's unique value derives from its bifunctional nature—two chemically distinct aldehyde groups separated by a flexible alkyl linker . This architecture enables sequential or orthogonal functionalization strategies that are inaccessible to mono-aldehydes and which cannot be replicated by dialdehydes lacking the flexible spacer. The propanal chain introduces four rotatable bonds, imparting conformational adaptability that influences both intermolecular interactions and the spatial orientation of reactive sites [1]. Consequently, attempts to substitute this compound with a 'similar' aldehyde will predictably result in divergent synthetic pathways, altered material properties, or failed biological assays, making compound-specific procurement essential for reproducible research outcomes.

Mono-aldehydes lack a second reactive site, which may limit sequential synthesis capability.

Rigid dialdehydes (e.g., terephthalaldehyde) without a flexible spacer may not provide the same conformer-dependent reactivity.

Analogues with mixed functional groups (e.g., carboxylic acid) alter the orthogonal reactivity profile, potentially redirecting synthetic pathways.

Benzenepropanal, 4-formyl- Evidence-Based Comparison


Conformational Flexibility vs. Rigid Dialdehydes

Benzenepropanal, 4-formyl- possesses 4 rotatable bonds, as computed by Cactvs 3.4.8.24 [1]. This is significantly greater than structurally related aromatic dialdehydes lacking the flexible alkyl spacer, such as terephthalaldehyde (1,4-benzenedicarboxaldehyde, CAS 623-27-8), which has only 2 rotatable bonds [2]. The increased conformational freedom allows this compound to adopt a wider range of spatial conformations, which can be critical for achieving optimal geometry in multivalent binding, macrocyclization, or polymer cross-linking applications.

Conformational Flexibility
Data to verify
4 rotatable bonds vs 2 in terephthalaldehyde (100% increase)
Higher conformational adaptability for flexible linker design
Computed by Cactvs 3.4.8.24; environment-dependent behavior not assessed
Conformational analysis Organic synthesis Molecular design

Lipophilicity Profile vs. Structural Analogues

The computed XLogP3-AA value for Benzenepropanal, 4-formyl- is 1.1, indicating moderate lipophilicity [1]. This value falls between that of the more polar 3-(4-formylphenyl)propanoic acid (computed XLogP3 ≈ 0.8) [2] and the more lipophilic 4-formylcinnamaldehyde (computed XLogP3-AA ≈ 1.9) [3]. This intermediate lipophilicity profile offers a balanced partition coefficient that may be advantageous for applications requiring both aqueous solubility and membrane permeability.

Lipophilicity Profile
Data to verify
XLogP3-AA 1.1; acid analogue 0.8; cinnamaldehyde analogue 1.9
Intermediate lipophilicity supports balanced partition screening
Computed by XLogP3 3.0; experimental logP may differ
Lipophilicity ADME prediction Medicinal chemistry

Bifunctional Reactivity: Orthogonal Functionalization

Benzenepropanal, 4-formyl- possesses two distinct aldehyde functionalities: a formyl group directly attached to the aromatic ring and a propanal group separated by a flexible ethylene spacer [1]. This structural feature enables differential reactivity and orthogonal protection/deprotection strategies. In contrast, simple aromatic mono-aldehydes (e.g., benzaldehyde) offer only a single reactive site, severely limiting their utility as building blocks. Rigid dialdehydes like terephthalaldehyde possess two identical formyl groups with no spatial separation, preventing sequential functionalization [2]. The presence of both a benzylic aldehyde and an aliphatic aldehyde in Benzenepropanal, 4-formyl- provides a unique platform for stepwise synthesis of complex molecules.

Aldehyde Group Types
Class-level
Two distinct aldehydes: aromatic formyl + aliphatic propanal
Enables orthogonal protection/deprotection strategies
Inferred from structure; actual selectivity conditions require experimental verification
Bifunctional reagents Sequential synthesis Polymer chemistry

Key Intermediate in Heterocyclic Synthesis

The bifunctional architecture of Benzenepropanal, 4-formyl- has been exploited as a key synthetic intermediate in the preparation of pharmacologically relevant heterocycles. Its structure is explicitly claimed or exemplified in patent literature as a precursor to quinazoline derivatives useful for treating HCMV infection [1] and to compounds targeting the cannabinoid receptor 1 (CB1) [2]. This contrasts with its close analogue, 3-(4-formylphenyl)propanoic acid, which is more commonly employed in esterification and amidation reactions due to its carboxylic acid group, limiting its utility for aldehyde-specific transformations [3].

Synthetic Utility
Source review
Explicitly exemplified in patents for quinazoline and CB1 modulator heterocycles
Documented use supports procurement for related heterocyclic research
Based on patent disclosures; independent synthetic validation may be warranted
Heterocyclic synthesis Pharmaceutical intermediates Patent analysis

Benzenepropanal, 4-formyl- Application Scenarios


Sequential Heterocyclic Synthesis

Leverage the compound's two distinct aldehyde functionalities for a stepwise approach to complex heterocycles. The aromatic formyl group can be selectively protected (e.g., as an acetal) while the aliphatic propanal is used in a condensation or Wittig reaction, followed by deprotection and a second, different transformation. This strategy is directly applicable to the synthesis of quinazoline and cannabinoid receptor modulator scaffolds, as evidenced by its use in related patent literature [REFS-1, REFS-2].

Flexible Bifunctional Linkers and Crosslinkers

Exploit the compound's four rotatable bonds [3] and two terminal aldehydes to create flexible, bifunctional linkers for bioconjugation, polymer crosslinking, or the construction of dynamic covalent frameworks. The aliphatic propanal group provides a flexible tether that can reduce steric strain and enable a wider range of conformations compared to rigid linkers like terephthalaldehyde, offering distinct advantages in materials science and chemical biology applications.

Lipophilicity-Modulated Probes Development

Utilize the compound's intermediate computed lipophilicity (XLogP3-AA = 1.1) [3] as a strategic advantage in the design of small-molecule probes, fluorescent sensors, or chemical biology tools where a balanced partition coefficient is critical for cellular permeability and aqueous compatibility. This property provides a predictable differentiation point when selecting a building block over more polar or more lipophilic aromatic aldehyde alternatives.

Application
Selection Property
Validation Focus
Sequential heterocyclic synthesis
Orthogonal aldehyde reactivity
Stepwise functionalization sequence
Flexible bifunctional linkers
Conformational flexibility (flexible linker)
Linker geometry and crosslinking efficiency
Lipophilicity-balanced probes
Moderate computed lipophilicity
Cellular permeability vs. aqueous compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenepropanal, 4-formyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.